molecular formula C6H7BrClNO2S B1379572 3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride CAS No. 1820607-06-4

3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride

Cat. No.: B1379572
CAS No.: 1820607-06-4
M. Wt: 272.55 g/mol
InChI Key: ORFVKWQXGICMRJ-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride: is a chemical compound with the molecular formula C6H7BrClNO2S. It is an off-white solid that is typically stored at temperatures between 0-5°C . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride typically involves the bromination of thiophene derivatives followed by esterification and amination reactions. The reaction conditions often require the use of solvents such as ethanol, chloroform, and dimethylformamide .

Industrial Production Methods: Industrial production methods for this compound involve large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium iodide, potassium cyanide.

Major Products:

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules. It is particularly useful in the development of heterocyclic compounds and as a building block for more complex chemical structures .

Biology: In biological research, it is used to study the effects of brominated thiophene derivatives on cellular processes.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is also used in drug discovery and development .

Industry: In the industrial sector, it is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs). Its unique chemical properties make it valuable for various technological applications .

Comparison with Similar Compounds

  • 3-Amino-5-chloro-thiophene-2-carboxylic acid methyl ester hydrochloride
  • 3-Amino-5-fluoro-thiophene-2-carboxylic acid methyl ester hydrochloride
  • 3-Amino-5-iodo-thiophene-2-carboxylic acid methyl ester hydrochloride

Comparison: Compared to its analogs, 3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride exhibits unique reactivity due to the presence of the bromine atom. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and interaction with other molecules .

Properties

IUPAC Name

methyl 3-amino-5-bromothiophene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFVKWQXGICMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride
Reactant of Route 2
3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride
Reactant of Route 3
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3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride
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3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride
Reactant of Route 5
3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride
Reactant of Route 6
3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride

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